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molecular formula C12H11NO2 B8799804 5-(Oxiran-2-ylmethoxy)quinoline

5-(Oxiran-2-ylmethoxy)quinoline

Cat. No. B8799804
M. Wt: 201.22 g/mol
InChI Key: MMRYHBTWIHLITG-UHFFFAOYSA-N
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Patent
US05112817

Procedure details

In 20 ml of dried DMF was dissolved 1 g of 5-hydroxyquinoline, and 0.28 g of sodium hydride (60% content) was then added thereto, followed by heating with stirring at 50° C. for 30 minutes. Afterward, 1.92 g of epichlorohydrin was further added to the reaction liquid and the latter was then heated with stirring at 90° C. for 3 hours, and the solvent was distilled off under reduced pressure. Water was then added to the residue, and the liquid was extracted with chloroform. The chloroform extract was then decolored and purified with active carbon, then was dried with anhydrous sodium sulfate, and was distilled off. The residue was then purified through a silica gel column chromatograph by the use of an effluent solvent of chloroform:methanol=100:1, so that 0.88 g of 5-(2,3-epoxypropoxy)quinoline was obtained in an oily state.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[H-].[Na+].[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>CN(C=O)C>[O:18]1[CH2:17][CH:16]1[CH2:14][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Name
Quantity
0.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
the latter was then heated
STIRRING
Type
STIRRING
Details
with stirring at 90° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
the liquid was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
purified with active carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was then purified through a silica gel column chromatograph by the use of an effluent solvent of chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(COC2=C3C=CC=NC3=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05112817

Procedure details

In 20 ml of dried DMF was dissolved 1 g of 5-hydroxyquinoline, and 0.28 g of sodium hydride (60% content) was then added thereto, followed by heating with stirring at 50° C. for 30 minutes. Afterward, 1.92 g of epichlorohydrin was further added to the reaction liquid and the latter was then heated with stirring at 90° C. for 3 hours, and the solvent was distilled off under reduced pressure. Water was then added to the residue, and the liquid was extracted with chloroform. The chloroform extract was then decolored and purified with active carbon, then was dried with anhydrous sodium sulfate, and was distilled off. The residue was then purified through a silica gel column chromatograph by the use of an effluent solvent of chloroform:methanol=100:1, so that 0.88 g of 5-(2,3-epoxypropoxy)quinoline was obtained in an oily state.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[H-].[Na+].[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>CN(C=O)C>[O:18]1[CH2:17][CH:16]1[CH2:14][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Name
Quantity
0.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
the latter was then heated
STIRRING
Type
STIRRING
Details
with stirring at 90° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
the liquid was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
purified with active carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was then purified through a silica gel column chromatograph by the use of an effluent solvent of chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(COC2=C3C=CC=NC3=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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